molecular formula C16H13FN2O B2885433 N-(cyanomethyl)-2-fluoro-4-(4-methylphenyl)benzamide CAS No. 1333539-75-5

N-(cyanomethyl)-2-fluoro-4-(4-methylphenyl)benzamide

Cat. No.: B2885433
CAS No.: 1333539-75-5
M. Wt: 268.291
InChI Key: KQBSFHRWVTUJNR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanomethyl group, a fluoro substituent, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .

Industrial Production Methods

In industrial settings, the production of N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide may involve more scalable and economical methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide include other cyanoacetamides and biphenyl derivatives. Examples include:

Uniqueness

The presence of both a cyanomethyl group and a fluoro substituent enhances its versatility in various chemical reactions and its potential as a building block for more complex molecules .

Properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-4-(4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-2-4-12(5-3-11)13-6-7-14(15(17)10-13)16(20)19-9-8-18/h2-7,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBSFHRWVTUJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)NCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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